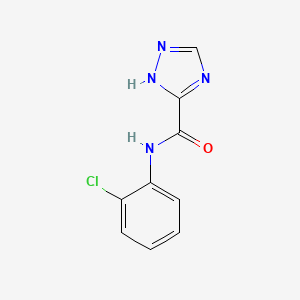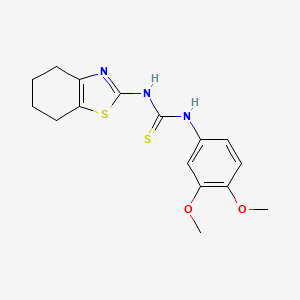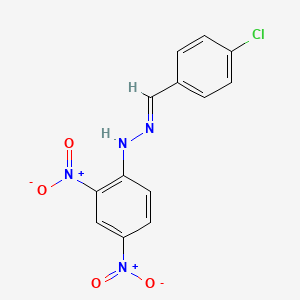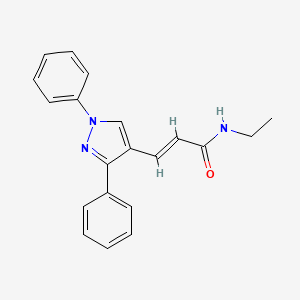
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.
Wirkmechanismus
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that are essential for B-cell activation and survival. This leads to decreased proliferation, survival, and migration of B-cells, which are the hallmark features of B-cell malignancies.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability, high plasma exposure, and long half-life. 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has also demonstrated good tissue penetration and distribution, with high concentrations in lymphoid tissues and tumors. In addition, 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has shown minimal off-target effects and toxicity in preclinical studies, suggesting a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for B-cell malignancies and autoimmune diseases. 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has also shown synergy with other targeted therapies, which could enhance its therapeutic efficacy in combination regimens. However, one of the limitations of 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole is its proprietary synthesis method, which may limit its availability and accessibility for academic research.
Zukünftige Richtungen
There are several potential future directions for 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole research, including clinical trials in B-cell malignancies and autoimmune diseases, combination therapy studies with other targeted therapies, and exploration of its potential as a biomarker for BTK pathway activation. In addition, further preclinical studies are needed to elucidate the mechanisms of resistance to 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole and to identify potential predictive biomarkers for response to therapy.
Synthesemethoden
The synthesis of 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole involves a multistep process that includes the preparation of key intermediates, coupling reactions, and purification steps. The exact details of the synthesis method are proprietary and have not been disclosed in the scientific literature.
Wissenschaftliche Forschungsanwendungen
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has shown potent and selective inhibition of BTK, leading to decreased B-cell proliferation, survival, and migration. 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-4,5-dithiophen-2-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-21-13-6-2-5-12(11-13)18-19-16(14-7-3-9-22-14)17(20-18)15-8-4-10-23-15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCQGBQEIHSHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5700403.png)






![ethyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B5700453.png)



![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)

![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)